molecular formula C16H17BrClN B2761907 [2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride CAS No. 2241139-76-2

[2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride

Cat. No.: B2761907
CAS No.: 2241139-76-2
M. Wt: 338.67
InChI Key: WDVLNLJCSHKNTG-UHFFFAOYSA-N
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Description

[2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride is a chemical compound with the molecular formula C16H17BrClN. It is known for its unique structural features, which include a cyclopropyl ring attached to a phenylmethanamine moiety, with a bromine atom substituted at the para position of the phenyl ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride typically involves multiple steps:

    Formation of the Cyclopropyl Ring: The initial step often involves the formation of the cyclopropyl ring. This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Bromination: The next step involves the bromination of the phenyl ring. This can be done using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the para position.

    Amination: The final step is the introduction of the phenylmethanamine group. This can be achieved through a nucleophilic substitution reaction where an amine reacts with a suitable leaving group on the cyclopropyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), sodium thiolate (NaS)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Hydroxy derivatives, cyano derivatives, thiol derivatives

Scientific Research Applications

[2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of neurological disorders, given its structural similarity to known psychoactive compounds.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can influence various signaling pathways, leading to changes in neuronal activity and behavior.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Chlorophenyl)cyclopropyl]-phenylmethanamine;hydrochloride
  • [2-(4-Fluorophenyl)cyclopropyl]-phenylmethanamine;hydrochloride
  • [2-(4-Methylphenyl)cyclopropyl]-phenylmethanamine;hydrochloride

Uniqueness

[2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in various interactions, such as halogen bonding, which can affect the compound’s binding affinity to molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

[2-(4-bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN.ClH/c17-13-8-6-11(7-9-13)14-10-15(14)16(18)12-4-2-1-3-5-12;/h1-9,14-16H,10,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVLNLJCSHKNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(C2=CC=CC=C2)N)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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